molecular formula C12H16N2O2 B1454107 4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide CAS No. 1340249-97-9

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide

Cat. No.: B1454107
CAS No.: 1340249-97-9
M. Wt: 220.27 g/mol
InChI Key: QZCHHOCPVNMHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide is a benzamide derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is known for its potent biological activity, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the cyclopropylmethoxy group: This step involves the reaction of a suitable cyclopropylmethanol derivative with a halogenated benzene compound under basic conditions to form the cyclopropylmethoxybenzene intermediate.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position on the benzene ring.

    N-Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. In cancer research, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-isopropyl-3-methylbenzamide
  • 4-Amino-3-methoxy-N-methylbenzamide
  • 4-Amino-3-cyclopropylmethoxybenzamide

Uniqueness

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide stands out due to its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCHHOCPVNMHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Reactant of Route 4
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.